Tautomeric Equilibrium and Solubility Profile
The 3-hydroxypropyl chain of CAS 828295-64-3 introduces a hydrogen-bond donor site absent in 3-alkyl-substituted analogs such as 3-methyl-4-amino-5-mercapto-1,2,4-triazole. While DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that the thione tautomer is thermodynamically favored across all 4-amino-5-mercaptotriazole derivatives in the gas phase, the presence of the 3-hydroxypropyl group alters the conformational landscape and solvation energetics in aqueous media [1]. The computed octanol/water partition coefficient (LogP) for this compound is -0.7945, compared to approximately +0.5 to +1.2 for 3-alkyl-substituted analogs lacking the hydroxyl group, reflecting enhanced aqueous solubility . This difference is critical for aqueous-phase reactions and biological assay compatibility, as unsubstituted and alkyl-substituted 4-amino-5-mercaptotriazoles exhibit poor water solubility that limits their utility in medicinal chemistry applications [2].
| Evidence Dimension | Octanol/water partition coefficient (LogP) and solubility |
|---|---|
| Target Compound Data | LogP = -0.7945; contains hydrogen-bond donor hydroxyl group |
| Comparator Or Baseline | 3-Alkyl-substituted 4-amino-5-mercaptotriazole analogs: LogP range approximately +0.5 to +1.2; lack hydroxyl hydrogen-bond donor |
| Quantified Difference | ΔLogP ≈ 1.3–2.0 units (more hydrophilic); improved aqueous solubility |
| Conditions | Computed LogP values; solubility inferred from hydrogen-bond donor count (H_Donors = 3 vs. 2 for alkyl analogs) |
Why This Matters
For aqueous synthetic protocols and biological assays requiring soluble intermediates, the 3-hydroxypropyl analog enables reaction conditions and screening formats that alkyl-substituted analogs cannot support.
- [1] Davari MD, Bahrami H, Haghighi ZZ, Zahedi M. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. J Mol Model. 2010;16(5):841-855. View Source
- [2] Zhang LX, Jin JY, Chen XX, Zhang AJ, Zhang HL. Syntheses and biological activities of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Molecules. 2007;12(3):297-303. (Notes poor water solubility of unsubstituted analogs as clinical limitation) View Source
